molecular formula C11H8ClFO2 B7893096 (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol

(3-Chloro-4-fluorophenyl)(furan-3-yl)methanol

Cat. No.: B7893096
M. Wt: 226.63 g/mol
InChI Key: BISUFHLFXWGIIM-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)(furan-3-yl)methanol is an organic compound with the molecular formula C11H8ClFO2. It is a versatile small molecule scaffold that has garnered interest in various fields of scientific research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with furan-3-ylmethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)(furan-3-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The exact mechanism of action of (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol stands out due to the presence of both the furan and the 3-chloro-4-fluorophenyl groups, which confer unique reactivity and potential biological activity. This dual functionality makes it a valuable scaffold in various research domains .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFO2/c12-9-5-7(1-2-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISUFHLFXWGIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=COC=C2)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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